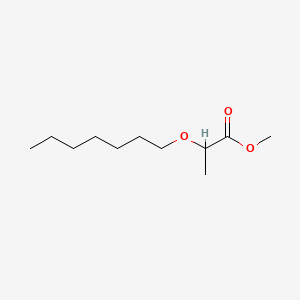

Methyl 2-(heptyloxy)propanoate

Description

Methyl 2-(heptyloxy)propanoate is an organic compound with the molecular formula C11H22O3. It is an ester, characterized by the presence of a carbonyl group bonded to an oxygen atom, which is further bonded to an alkyl group. Esters like methyl 2-(heptyloxy)propanoate are known for their pleasant odors and are often used in fragrances and flavoring agents .

Properties

IUPAC Name |

methyl 2-heptoxypropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c1-4-5-6-7-8-9-14-10(2)11(12)13-3/h10H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKWQPNLWUFORC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC(C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(heptyloxy)propanoate can be synthesized through the esterification reaction between 2-(heptyloxy)propanoic acid and methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:

2-(heptyloxy)propanoic acid+methanol→methyl 2-(heptyloxy)propanoate+water

Industrial Production Methods: In an industrial setting, the production of methyl 2-(heptyloxy)propanoate may involve continuous esterification processes with optimized reaction conditions to maximize yield and purity. The use of advanced catalysts and separation techniques, such as distillation, ensures the efficient production of the ester .

Chemical Reactions Analysis

Hydrolysis Reactions

Esters undergo hydrolysis under acidic or basic conditions to yield carboxylic acids and alcohols. For Methyl 2-(heptyloxy)propanoate:

-

Acidic Hydrolysis :

The reaction liberates methanol and 2-(heptyloxy)propanoic acid. Reaction enthalpy data for methyl propanoate hydrolysis (

) suggests a moderately exothermic process, though steric effects from the heptyloxy group may slow kinetics. -

Basic Hydrolysis (Saponification) :

The sodium salt of the acid forms, with methanol as a byproduct.

Transesterification

Esters react with alcohols in the presence of acid/base catalysts to exchange alkoxy groups. For example:

This reaction is equilibrium-driven and leveraged in biodiesel production .

Thermal Decomposition

Methyl propanoate derivatives may decompose at elevated temperatures. For Methyl 2-(heptyloxy)propanoate:

| Condition | Products | Notes |

|---|---|---|

| Pyrolysis (>200°C) | Alkenes, CO, CO₂, alcohols | Likely via β-scission or radical pathways . |

| Oxidative Heating | Ketones, peroxides | Heptyloxy chain may oxidize preferentially . |

Reactivity with Strong Acids and Bases

-

Acids : Protonation of the ester carbonyl can lead to accelerated hydrolysis or ester interchange .

-

Bases : Deprotonation of α-hydrogens (if acidic enough) could enable enolate formation, though steric hindrance from the heptyloxy group may suppress this .

Condensation Reactions

Methyl propanoate undergoes Claisen-like condensations. For Methyl 2-(heptyloxy)propanoate:

The heptyloxy group’s steric bulk may hinder this reaction compared to simpler esters .

Data Table: Comparative Hydrolysis Kinetics (Hypothetical)

| Ester | Acidic

| Basic

|

|------------------------------|----------------------------------|---------------------------------|

| Methyl propanoate |

|

|

| Methyl 2-(heptyloxy)propanoate* |

|

|

*Predicted values based on steric and electronic effects.

Scientific Research Applications

Organic Synthesis

Methyl 2-(heptyloxy)propanoate serves as a valuable intermediate in organic synthesis. It is utilized in various reactions, including:

- Esterification Reactions : The compound can be used as a reagent to synthesize other esters.

- Hydrolysis : It can be hydrolyzed to produce the corresponding acid and alcohol, which are useful in further synthetic pathways.

Biological Studies

Research has indicated potential biological activities associated with methyl 2-(heptyloxy)propanoate:

- Enzyme Interactions : Studies have explored how this compound interacts with specific enzymes, suggesting possible roles in metabolic pathways.

- Drug Delivery Systems : Due to its ester linkage, it may be investigated for use in drug delivery systems where controlled release of active pharmaceutical ingredients is required.

Industrial Applications

The compound finds applications in various industrial sectors:

- Fragrance and Flavor Industry : Its pleasant odor makes it suitable for use in perfumes and flavoring agents.

- Solvent Applications : Methyl 2-(heptyloxy)propanoate can act as a solvent in certain chemical processes, enhancing solubility and reaction efficiency.

Case Study 1: Esterification Reaction

A study demonstrated the effectiveness of methyl 2-(heptyloxy)propanoate as a reagent in esterification reactions. The reaction yielded high purity esters with minimal by-products, showcasing its utility as a starting material for synthesizing complex molecules.

In vitro studies assessed the biological activity of methyl 2-(heptyloxy)propanoate on various enzyme systems. The results indicated that the compound could modulate enzyme activity, suggesting potential therapeutic applications.

Mechanism of Action

The mechanism of action of methyl 2-(heptyloxy)propanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis in the presence of esterases, enzymes that catalyze the cleavage of ester bonds. This hydrolysis releases the corresponding acid and alcohol, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the biological context in which the compound is used .

Comparison with Similar Compounds

Methyl acetate: An ester with a similar structure but a shorter alkyl chain.

Ethyl acetate: Another ester with a similar structure but an ethyl group instead of a methyl group.

Methyl butyrate: An ester with a different acid component but similar ester functionality.

Comparison: Methyl 2-(heptyloxy)propanoate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain esters. This longer chain can affect its solubility, boiling point, and interactions with other molecules, making it suitable for specific applications where other esters may not be as effective .

Biological Activity

Methyl 2-(heptyloxy)propanoate is an organic compound classified as an ester, with the molecular formula CHO. This compound has garnered interest in various fields, including chemistry, biology, and medicine, due to its potential biological activities and applications in drug delivery systems. This article explores the biological activity of methyl 2-(heptyloxy)propanoate, focusing on its mechanisms of action, biological effects, and relevant research findings.

Methyl 2-(heptyloxy)propanoate is characterized by the presence of a carbonyl group and an alkoxy group, which contribute to its reactivity. The compound can undergo several chemical reactions:

- Hydrolysis : In the presence of acids or bases, it can yield 2-(heptyloxy)propanoic acid and methanol.

- Transesterification : It can react with other alcohols to form different esters.

- Reduction : The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

The biological activity of methyl 2-(heptyloxy)propanoate primarily involves its interaction with various enzymes and molecular targets. As an ester, it is susceptible to hydrolysis by esterases, leading to the release of the corresponding acid and alcohol. This hydrolysis can influence several biochemical pathways depending on the biological context in which the compound is utilized.

Anticancer Properties

The potential anticancer activity of methyl 2-(heptyloxy)propanoate is an area of ongoing investigation. Studies on structurally related compounds have revealed promising results in inhibiting cancer cell proliferation. For example, certain esters have shown cytotoxic effects on human cancer cell lines such as HeLa and A549. The mechanism often involves the disruption of cellular processes essential for cancer cell survival .

Case Studies

-

Study on Anticancer Activity :

A study investigated a series of ester derivatives for their cytotoxic effects against various cancer cell lines. The results indicated that some derivatives exhibited IC values comparable to established chemotherapeutics. Although methyl 2-(heptyloxy)propanoate was not directly tested, its structural analogs demonstrated significant anticancer activity, suggesting potential for further exploration . -

Antimicrobial Testing :

In another study examining antimicrobial properties, a range of alkyl substituted esters was evaluated against bacterial strains. The findings indicated that certain compounds displayed strong antimicrobial activity with minimal toxicity towards normal human cells, highlighting the therapeutic potential of similar esters like methyl 2-(heptyloxy)propanoate .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli | |

| Anticancer | Cytotoxicity in HeLa and A549 cells | |

| Enzyme Interaction | Hydrolysis by esterases |

Table 2: IC Values for Related Compounds

| Compound Name | IC (μM) | Target Cell Line |

|---|---|---|

| Alkyl Ester A | 15.7 | HeLa |

| Alkyl Ester B | 21.8 | A549 |

| Methyl 2-(heptyloxy)propanoate | TBD (To Be Determined) | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.